molecular formula C13H10Cl2N2O B2386819 2-amino-N-(2,6-dichlorophenyl)benzamide CAS No. 34489-94-6

2-amino-N-(2,6-dichlorophenyl)benzamide

Cat. No.: B2386819
CAS No.: 34489-94-6
M. Wt: 281.14
InChI Key: ITDXJSCAPUHVRT-UHFFFAOYSA-N
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Description

2-amino-N-(2,6-dichlorophenyl)benzamide is an organic compound with the molecular formula C13H10Cl2N2O. It is a benzamide derivative characterized by the presence of two chlorine atoms attached to the benzene ring and an amino group attached to the benzamide structure.

Safety and Hazards

2-Amino-N-(2,6-dichlorophenyl)benzamide is classified as an Eye Irritant (Category 2) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,6-dichlorophenyl)benzamide typically involves the reaction of 2,6-dichloroaniline with benzoyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the amide bond. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2,6-dichlorophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-N-(2,6-dichlorophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-N-(2,6-dichlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-9-5-3-6-10(15)12(9)17-13(18)8-4-1-2-7-11(8)16/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDXJSCAPUHVRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC=C2Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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